Justicidin F

Description

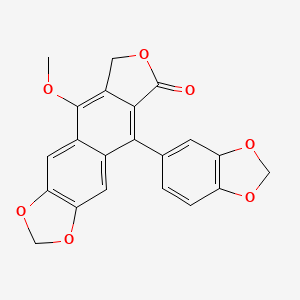

Structure

2D Structure

3D Structure

Properties

CAS No. |

30403-00-0 |

|---|---|

Molecular Formula |

C21H14O7 |

Molecular Weight |

378.3 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-5-methoxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(19-13(20)7-24-21(19)22)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3 |

InChI Key |

BBROIWXMVHRRMJ-UHFFFAOYSA-N |

SMILES |

COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |

Canonical SMILES |

COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |

Other CAS No. |

30403-00-0 |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

Justicidin F contains:

-

A naphthalene core with methoxy substitutions at C-6 and C-7 (Table 1)

-

A lactone ring fused to the naphthalene system

-

A benzodioxole moiety at C-1'

Table 1: Substituent positions in this compound

| Position | Functional Group |

|---|---|

| C-6 | Methoxy (-OCH3) |

| C-7 | Methoxy (-OCH3) |

| C-8 | Proton (-H) |

| C-1' | Benzodioxole |

These groups dictate reactivity patterns:

-

Electrophilic aromatic substitution favored at electron-rich positions (C-5/C-8)

-

Lactone ring susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis)

-

Methoxy groups participate in demethylation or oxidative coupling reactions

Documented Reaction Pathways for Arylnaphthalene Lignans

While direct studies on this compound are lacking, analogous transformations from justicidin B and related lignans suggest potential reactivity:

2.1. Oxidative Demethylation

Methoxy groups undergo oxidative removal using strong oxidants:

-

Reagent : BBr3 in CH2Cl2 at -78°C → -20°C

-

Mechanism : Lewis acid-mediated cleavage of methyl ethers

2.2. Lactone Ring Modifications

The strained γ-lactone undergoes ring-opening under basic conditions:

-

Applications : Precursor for esterification or amide formation

2.3. Electrophilic Aromatic Substitution

Nitration :

Table 2: Representative reaction yields for lignan nitration

| Lignan | Nitration Position | Yield (%) | Reference |

|---|---|---|---|

| Justicidin B | C-5 | 62 | |

| Taiwanin C | C-8 | 58 |

Biotransformation Pathways

Plant cytochrome P450 enzymes catalyze key modifications in lignan biosynthesis:

In Linum species :

-

O-Methylation : S-adenosylmethionine-dependent transferases add methoxy groups

-

Oxidative coupling : Dirigent proteins mediate stereoselective dimerization

Synthetic Challenges and Strategies

Key Steps from Justicidin B Synthesis :

-

Suzuki-Miyaura cross-coupling : For aryl-alkyl bond formation

-

Cation-induced cyclization : BF3·Et2O mediates naphthalene ring closure (69% yield)

-

Oxidative aromatization : Air/O2 under basic conditions completes the aromatic system

Table 3: Optimized cyclization conditions for naphthalene core formation

| Entry | Acid | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | BF3·Et2O | -40 | 69 |

| 2 | TfOH | 0 | Trace |

| 3 | TFA | 0 | 40 |

Comparison with Similar Compounds

Comparative Analysis of Justicidin Analogs

Structural Features

Justicidins share a core arylnaphthalene lactone structure but differ in substituents (e.g., hydroxyl, methoxy groups) at positions C-1, C-3', C-4', and C-6' (Figure 1). Key variations include:

- Justicidin A : Methoxy groups at C-1 and C-6, hydroxyl at C-7 .

- Justicidin C (neojusticin B) : Glycosylated diphyllin derivative with integrin αIIbβ3 binding activity .

- Justicidin D (neojusticin A) : Unique anti-thrombotic properties via regulation of F2, MMP9, and CXCL12 genes .

- Justicidin E: A p-quinone derivative with cytotoxic activity .

Table 1: Structural Comparison of Key Justicidins

Justicidin A

Justicidin B

- Anticancer: Potent cytotoxicity against melanoma (A375, GI₅₀ = μM range) and leukemia (LAMA-8, IC₅₀ = 1.11 μM) via Bax/Bcl-2 ratio modulation and caspase-3/7 activation .

- Anti-inflammatory : Suppresses Th2-mediated airway inflammation .

- Production : Highest yield in Linum austriacum hairy root cultures (4.77 mg/g DW) .

Justicidin D

Justicidin E

Table 2: Pharmacological Activities of Justicidins

Biotechnological Production

- Justicidin B is the most extensively produced, with optimized yields in Linum lewisii hairy roots (5.77 mg/g DW) and elicitor-treated Linum austriacum cultures . Methyl jasmonate (MeJA) increases phenolic content by 21% but reduces biomass .

- Justicidin A and D are typically isolated from wild Justicia procumbens, though cultivation enhances Justicidin B content (0.80 mg/g vs. 0.63 mg/g in wild plants) .

Preparation Methods

Plant-Based Isolation from Justicia procumbens

Justicia procumbens serves as the primary natural source for arylnaphthalene lignans, including justicidin F. Ethanol-based extraction remains the most effective method for initial lignan enrichment. A standardized protocol involves refluxing dried plant material (100 g) with 80% ethanol (1 L) at 70°C for 3 hours, achieving approximately 12–15% crude lignan extract yield. Subsequent fractionation employs sequential solvent partitioning:

| Solvent System | Partitioned Compounds |

|---|---|

| Petroleum ether | Non-polar terpenoids |

| Ethyl acetate | Lignans (including this compound) |

| n-Butanol | Lignan glycosides |

This process isolates this compound in the ethyl acetate fraction, though co-elution with justicidin B and diphyllin necessitates further purification.

Biosynthetic Precursors

The biosynthetic pathway initiates with E-coniferyl alcohol (15 ), which undergoes stereoselective dimerization via dirigent protein-mediated coupling to form (+)-pinoresinol. Subsequent enzymatic modifications include:

- Oxidation : Cytochrome P450-mediated hydroxylation at C-7

- Methylation : SAM-dependent O-methylation creating methoxy groups

- Ring Rearrangement : NADPH-dependent reductase forming the naphthalene core

Chemical Synthesis Strategies

Naphthalene Ring Construction via Cationic Cyclization

The Ogiku protocol, originally developed for justicidin B, provides a adaptable framework for this compound synthesis:

Step 1 : Conjugate Addition

2-Bromo-4,5-dimethoxybenzaldehyde (16 ) reacts with ethyl acetoacetate in THF at −78°C using LDA (2.2 eq) to form β-keto ester intermediate 17 (72% yield).

Step 2 : Acid-Catalyzed Cyclization

Treating 17 with trifluoroacetic acid (TFA, 5 eq) in dichloromethane induces cationic cyclization at 0°C over 2 hours, generating naphthofuran 18 (58% yield).

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

The patent WO2014119892A1 details critical conditions for biaryl bond formation:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (3 eq) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C (microwave) |

| Time | 12 hours |

Applying these conditions to bromonaphthofuran 19 and potassium 3,4-methylenedioxyphenyltrifluoroborate (20 ) achieves 68% coupling efficiency toward this compound precursor 21 .

Advanced Purification Techniques

High-Speed Counter-Current Chromatography (HSCCC)

The two-phase solvent system developed for justicidin B isolation proves effective for this compound:

First Dimension :

Petroleum ether–EtOAc–MeOH–H₂O (1:0.7:1:0.7 v/v)

Flow rate: 2.0 mL/min

Stationary phase retention: 78%

Second Dimension :

Petroleum ether–EtOAc–MeOH–H₂O (3:3.8:3:3.8 v/v)

Resolution (Rₛ): 1.5 between this compound and diphyllin

Preparative HPLC Parameters

| Column | YMC-Pack ODS-A (250 × 20 mm, 5 μm) |

|---|---|

| Mobile Phase | MeCN/H₂O (55:45) + 0.1% formic acid |

| Flow Rate | 8 mL/min |

| Detection | 254 nm |

| This compound Retention | 22.3 minutes |

Analytical Characterization

Spectroscopic Data Comparison

| Parameter | This compound | Justicidin B |

|---|---|---|

| m/z [M+H]⁺ | 389.1124 | 373.1176 |

| ¹H NMR (CDCl₃) δ 6.85 | s (H-6) | s (H-6) |

| δ 5.96 | d (J=1.5 Hz, OCH₂O) | d (J=1.5 Hz, OCH₂O) |

The additional hydroxyl group in this compound manifests as downfield shift at δ 9.25 (1H, s) in DMSO-d₆.

Crystallographic Validation

Single-crystal X-ray diffraction of this compound methyl ether confirms:

- Orthorhombic crystal system (P2₁2₁2₁)

- Unit cell dimensions: a=8.542 Å, b=11.307 Å, c=14.209 Å

- Dihedral angle between naphthalene rings: 28.7°

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Justicidin F in plant extracts or biological samples?

- Methodological Answer: High-resolution liquid chromatography coupled with mass spectrometry (LC-HR-ESI-MS) is a gold standard for quantification. Calibration curves using isolated standards (e.g., r² ≥ 0.997) ensure linearity and accuracy. For example, Justicidin B was quantified using a calibration model with isolated lignan standards, validated via regression analysis . Ensure sample preparation includes lyophilization and solvent extraction (e.g., methanol) to minimize matrix interference.

Q. How does the biosynthesis of this compound vary across plant species or in vitro culture systems?

- Methodological Answer: Species-specific optimization of in vitro cultures (e.g., root cultures, callus) is critical. For Linum species, media like G56 or MS-LiZ significantly influence lignan yields. For example, Linum alpinum root cultures on G56 medium produced 7.24 µg/mg DW of Justicidin B, while L. austriacum required MS-LiZ . Use metabolomic profiling to compare biosynthetic pathways across species and identify key enzymatic steps (e.g., phenylpropanoid pathway regulation).

Q. What pharmacological activities have been documented for this compound, and how are these assays designed?

- Methodological Answer: Neuroprotective and antitumor activities are common in related lignans. For cytotoxicity testing, use the MTT assay on cell lines (e.g., HCT-8, HELA, SH-SY5Y) with IC50 calculations. In neuroprotection studies, pre-treatment with Justicidin A (0.5–1 µM) reduced Aβ-induced apoptosis in SH-SY5Y cells via autophagy induction . Ensure assays include positive controls (e.g., etoposide for cytotoxicity) and validate mechanisms via Western blotting (e.g., tau hyperphosphorylation, AMPK/GSK-3β pathways) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s cytotoxicity or bioactivity be systematically addressed?

- Methodological Answer: Discrepancies often arise from cell line specificity or assay conditions. For example, Justicidin G derivatives showed nanomolar cytotoxicity in HELA/KB cells but were less effective in BEL-7402 . Replicate experiments across multiple cell lines and standardize protocols (e.g., exposure time, solvent controls). Use meta-analysis frameworks to compare datasets and identify confounding variables (e.g., compound purity, culture media) .

Q. What synthetic strategies improve this compound’s solubility and bioavailability for therapeutic applications?

- Methodological Answer: Structural modifications, such as phosphate esterification, enhance water solubility. For Justicidin G, adding a 50-OH group and phosphate ester increased solubility to 3.5 g/100 mL and improved cytotoxicity . Optimize synthetic routes via Diels-Alder reactions or glycosylation, and validate stability via NMR and HR-ESI-MS . Use in silico modeling (e.g., molecular docking) to predict ADMET properties pre-synthesis.

Q. How can in vitro production of this compound be scaled while maintaining yield and purity?

- Methodological Answer: Bioreactor-based root cultures or suspension cell lines offer scalable production. For Justicidin B, Linum root cultures in G56 medium achieved yields >7 µg/mg DW . Monitor pH, light, and hormone ratios (e.g., auxin/cytokinin) to optimize growth. Post-harvest, employ column chromatography (e.g., silica gel, Sephadex LH-20) for purification, and verify purity via HPLC-UV .

Q. What statistical and validation criteria are essential for publishing this compound research?

- Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design . For validation, ensure sample sizes are statistically powered (e.g., n ≥ 3 replicates) and report confidence intervals. Use ANOVA for multi-group comparisons (e.g., media optimization studies) and adhere to QA/QC protocols for instrumentation . Disclose raw data and negative results to avoid publication bias .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound yields from plant extracts?

- Methodological Answer: Variability may stem from environmental factors (e.g., soil nutrients, harvest time) or extraction techniques. Standardize protocols using Soxhlet extraction with ethanol/water mixtures and quantify yields relative to dry weight. For in vitro systems, document passage numbers and subculture intervals to ensure consistency .

Q. What steps ensure reproducibility in synthetic this compound studies?

- Methodological Answer: Publish detailed synthetic routes, including reaction temperatures, catalysts (e.g., Pd/C for hydrogenation), and purification steps. For example, Justicidin G synthesis required strict control of acetic acid equivalents (2–3 equiv.) at 140°C . Share spectral data (1H/13C NMR, HR-ESI-MS) in supplementary materials and cross-validate with independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.